

Application Notes and Protocols for PJ34 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of **PJ34**, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in various mouse models. The following protocols and data are intended to serve as a guide for designing and conducting in vivo studies.

Summary of PJ34 Dosage and Administration in Mouse Models

The following table summarizes the quantitative data on **PJ34** dosage and administration from various studies in mouse models. This allows for easy comparison of effective dose ranges, administration routes, and treatment frequencies across different research applications.



Mouse Model	Dosage	Administration Route	Frequency	Reference
Stroke (Cerebral Ischemia)	50 μ g/mouse	Intraperitoneal (i.p.)	Two doses: 2h before and 6h after MCAo	[1]
Stroke (Cerebral Ischemia)	1.25, 12.5, or 25 mg/kg	Intraperitoneal (i.p.)	Two doses: 15 min before and 4h after ischemia	[2]
Stroke (Cerebral Ischemia)	3.2 or 10 mg/kg	Not Specified	Not Specified	[2]
Neonatal Stroke	10 mg/kg	Intraperitoneal (i.p.)	Single injection immediately after ischemia	
Cancer (Glioblastoma Xenograft)	10 mg/kg	Intraperitoneal (i.p.)	3 times a week for 3 weeks	
Cancer (Ovarian Cancer Xenograft)	30 mg/kg	Intraperitoneal (i.p.)	Daily for 14 days	
Cancer (Pancreatic Cancer Xenograft)	60 mg/kg	Intravenous (i.v.)	Daily, 5 days a week (14 total injections)	
Aging	10 mg/kg/day	Intraperitoneal (i.p.)	Daily for 14 days	
Hindlimb Ischemia	10 mg/kg	Intramuscular (i.m.)	Single dose 90 min into ischemia	[3]
eNOS(-/-) Mice	Not Specified	Not Specified	Not Specified	[4]

Signaling Pathway of PJ34



Methodological & Application

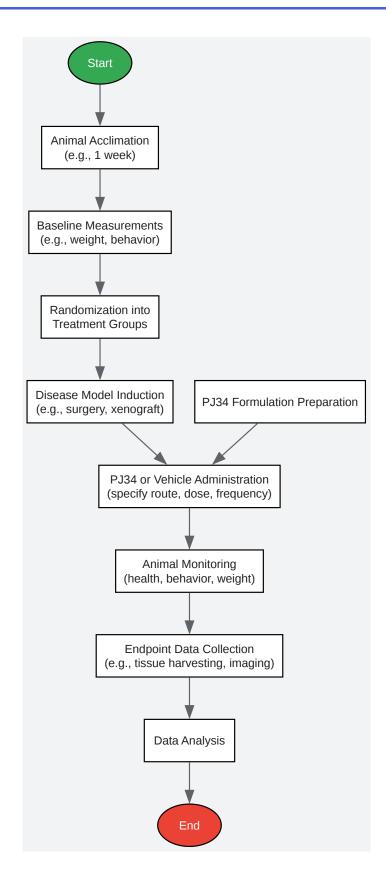
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PJ34 primarily functions as a potent inhibitor of PARP-1 and PARP-2. Under conditions of cellular stress, such as DNA damage, PARP enzymes are hyperactivated, leading to the depletion of cellular NAD+. This NAD+ depletion impairs the function of other NAD+-dependent enzymes, such as SIRT1, and can lead to energy crisis and cell death. By inhibiting PARP, **PJ34** preserves intracellular NAD+ levels, thereby maintaining cellular energy homeostasis and promoting cell survival.









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